molecular formula C20H21N3O B11453665 3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11453665
M. Wt: 319.4 g/mol
InChI Key: XAEKXLFHRJXPFT-UHFFFAOYSA-N
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Description

3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is a complex organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via a nucleophilic substitution reaction using an allyl halide.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzodiazole derivative with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The benzodiazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a candidate for drug development.

    Medicine: It may be explored for its therapeutic potential in treating various diseases due to its benzodiazole core.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The benzodiazole core is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide
  • **3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide
  • **3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}propionamide

Uniqueness

The unique combination of the 3-methyl group and the prop-2-en-1-yl substituent in 3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide distinguishes it from other similar compounds. This specific structure may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

3-methyl-N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C20H21N3O/c1-4-12-23-18-11-6-5-10-17(18)22-19(23)15(3)21-20(24)16-9-7-8-14(2)13-16/h4-11,13,15H,1,12H2,2-3H3,(H,21,24)

InChI Key

XAEKXLFHRJXPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C2=NC3=CC=CC=C3N2CC=C

Origin of Product

United States

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